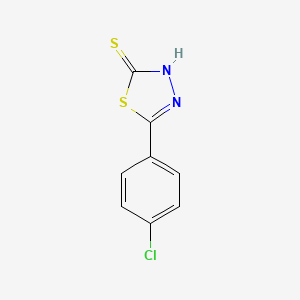

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMTZWFKSLNRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408594 | |

| Record name | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63857-85-2 | |

| Record name | 63857-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol from 4-Chlorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded overview for the synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The narrative moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles, justify experimental choices, and provide a robust framework for its successful laboratory preparation starting from 4-chlorobenzoic acid.

Strategic Overview & Rationale

The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of the target thiol derivative from 4-chlorobenzoic acid is most effectively achieved through a multi-step pathway that ensures high purity and good yields. This strategy prioritizes the formation of key intermediates, allowing for purification at each stage, which is critical for the integrity of the final compound.

The chosen synthetic route involves two primary transformations:

-

Formation of 4-Chlorobenzohydrazide: The initial step focuses on converting the relatively unreactive carboxylic acid into a highly reactive acid hydrazide. This is accomplished via a classic Fischer esterification to produce an intermediate ester, followed by nucleophilic acyl substitution with hydrazine.

-

Heterocyclic Ring Formation: The acid hydrazide is then cyclized using carbon disulfide in a basic medium. This step constructs the core 1,3,4-thiadiazole ring and installs the desired thiol group.

The entire workflow is designed to be logical, scalable, and reproducible, employing common laboratory reagents and techniques.

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of the Key Intermediate, 4-Chlorobenzohydrazide

The conversion of a carboxylic acid to an acid hydrazide is a foundational step. Direct reaction is not feasible; therefore, the carboxylic acid must first be "activated," in this case, by converting it to an ester.

Step 1.1: Fischer Esterification of 4-Chlorobenzoic Acid

Reaction Principle: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] The equilibrium nature of this reaction necessitates strategic choices to drive it towards the product. The primary strategy employed here is the use of a large excess of the alcohol (ethanol), which, according to Le Châtelier's principle, shifts the equilibrium in favor of the ester product.[2][4] Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[5]

Detailed Experimental Protocol:

-

To a 250 mL round-bottom flask, add 4-chlorobenzoic acid (15.66 g, 0.1 mol).

-

Add absolute ethanol (100 mL), which acts as both reactant and solvent.

-

Carefully, and with cooling, add concentrated sulfuric acid (5 mL) dropwise to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is poured into 200 mL of ice-cold water and the mixture is neutralized with a saturated solution of sodium bicarbonate to remove any unreacted acid.

-

The crude ethyl 4-chlorobenzoate will separate and can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the ester, which can be used in the next step without further purification.

Step 1.2: Hydrazinolysis of Ethyl 4-Chlorobenzoate

Reaction Principle: This step is a classic nucleophilic acyl substitution. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, forming the stable acid hydrazide.

Detailed Experimental Protocol: [6][7]

-

In a 250 mL round-bottom flask, dissolve the crude ethyl 4-chlorobenzoate (0.1 mol) in ethanol (80 mL).

-

Add hydrazine hydrate (80%, ~10 mL, ~0.2 mol) to the solution.

-

Heat the mixture at reflux for 8 hours.

-

Upon cooling the reaction mixture to room temperature, a white solid of 4-chlorobenzohydrazide will precipitate.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product is typically of high purity, but can be recrystallized from ethanol if necessary.[7]

| Compound | Structure | CAS No. | Molar Mass ( g/mol ) | Expected Yield |

| 4-Chlorobenzoic Acid | Cl-C₆H₄-COOH | 74-11-3 | 156.57 | - |

| Ethyl 4-Chlorobenzoate | Cl-C₆H₄-COOEt | 939-99-1 | 184.62 | >90% |

| 4-Chlorobenzohydrazide | Cl-C₆H₄-CONHNH₂ | 536-24-3 | 170.60 | ~80%[6] |

Table 1: Reagents and Intermediates in Part 1.

Part 2: Synthesis and Purification of the Final Product

This phase involves the construction of the 1,3,4-thiadiazole ring and the installation of the thiol functional group.

Reaction Principle: The reaction proceeds in two conceptual stages within the same pot. First, the 4-chlorobenzohydrazide reacts with carbon disulfide in the presence of a strong base (potassium hydroxide) to form a potassium dithiocarbazate salt. The base deprotonates the hydrazide nitrogen, enhancing its nucleophilicity for attack on the electrophilic carbon of CS₂. In the second stage, strong acid (sulfuric acid) is introduced. This catalyzes an intramolecular cyclization via dehydration, leading to the formation of the thermodynamically stable aromatic 1,3,4-thiadiazole ring.[6] The use of cold concentrated sulfuric acid is crucial; it acts as both the catalyst and a powerful dehydrating agent, driving the final ring-closing step to completion.

Caption: Simplified Reaction Mechanism for Thiadiazole Formation.

Detailed Experimental Protocol: [6]

-

Formation of Dithiocarbazate Salt:

-

In a three-necked 250 mL flask equipped with a magnetic stirrer and thermometer, dissolve potassium hydroxide (6.1 g, 0.11 mol) in absolute ethanol (120 mL).

-

Add 4-chlorobenzohydrazide (14.6 g, 0.09 mol) and stir until a homogenous solution is formed.

-

Cool the mixture in an ice bath and add carbon disulfide (6.9 g, 0.09 mol) dropwise, ensuring the temperature remains low.

-

After addition, allow the mixture to warm to room temperature and stir for an additional 6 hours. A solid precipitate of the potassium salt will form. This intermediate is typically used directly without purification.

-

-

Cyclization and Product Formation:

-

Prepare a separate 500 mL flask containing concentrated sulfuric acid (80 mL, 98%) and cool it in an ice bath to below -2 °C with vigorous stirring.

-

Slowly and carefully add the potassium dithiocarbazate salt from the previous step in portions, ensuring the temperature of the acid mixture does not rise above 0 °C.

-

Once the addition is complete, continue stirring the mixture below 0 °C for 5 hours.

-

Carefully pour the reaction mixture onto 200 mL of crushed ice. A white solid will precipitate.

-

Collect the precipitate by suction filtration and wash the solid thoroughly with cold water until the filtrate is neutral (pH ~6-7).

-

-

Purification:

-

Dissolve the crude solid in a 10% aqueous sodium hydroxide solution. This step is crucial as the acidic thiol product is soluble in base, allowing insoluble impurities to be removed.

-

Filter the basic solution to remove any insoluble matter.

-

Acidify the clear filtrate with concentrated hydrochloric acid to a pH of 2. The purified product will precipitate out.

-

Collect the white solid by filtration, wash with water, and recrystallize from ethanol to yield pure this compound.[6][8]

-

Product Characterization & Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

| Analysis | Expected Results |

| Appearance | White crystalline solid |

| Melting Point | 198–200 °C[6] |

| ¹H-NMR (DMSO-d₆) | δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH)[6] |

| ¹³C-NMR (DMSO-d₆) | δ 188.2 (C-SH), 159.4 (C=N), 136.7, 130.0, 128.8, 127.9 (Ar-C)[6] |

| FT-IR (KBr, cm⁻¹) | ~3062 (Ar C-H), ~2600-2550 (weak, S-H), ~1590 (C=N), ~1487 (C=C), ~1251 (N-N=C)[6] |

Table 2: Analytical Data for this compound.

Safety & Handling

This synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen.[9][10] It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

-

Carbon Disulfide (CS₂): Is extremely flammable and highly volatile with a low flash point. It is also toxic upon inhalation or skin contact. All operations involving CS₂ must be conducted in a fume hood, away from any potential ignition sources.

-

Concentrated Acids (H₂SO₄, HCl): Are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water/ice, never the other way around, to manage the exothermic reaction.

-

Potassium Hydroxide (KOH): Is a corrosive solid. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound from 4-chlorobenzoic acid is a robust and well-established process. By understanding the principles behind each step—from the equilibrium-driven Fischer esterification to the base-mediated formation of the dithiocarbazate intermediate and the final acid-catalyzed cyclodehydration—researchers can confidently and safely execute this synthesis. Careful control of reaction conditions, particularly temperature during the cyclization step, and methodical purification are key to obtaining a high yield of the pure target compound, a valuable building block for further research and development in medicinal chemistry.

References

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

-

Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2023). Nature Communications. [Link]

-

BYJU'S. (n.d.). Fischer Esterification Reaction. [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. [Link]

- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules, 15(12), 9214-9225.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

- Ibraheem, H. H. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University, 21(2), 57-63.

- Thompson Rivers University. (n.d.).

-

Song, B. A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9214-9225. [Link]

- Kumar, D., & Kumar, N. (2010). 4-Chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o163.

-

YouTube. (2022). Mechanism of acid catalyzed cyclization. [Link]

- Dawoud, K. M. (2011). Conversion of Substituted Thiosemicarbazide and 1,3,4- Oxadiazole to 5-Substituted-4,5-disubstituted-1,2,4-triazole-3-thiol. Rafidain Journal of Science, 22(3), 348-358.

- Der Pharma Chemica. (n.d.).

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. [Link]

-

ChemRxiv. (2023). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. [Link]

-

Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. [Link]

-

DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate. [Link]

-

ResearchGate. (2023). Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides. [Link]

-

Korean Chemical Society. (n.d.). The α-Effect in Hydrazinolysis of 4-Chloro-2-Nitrophenyl X-Substituted-Benzoates. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. [Link]

- Google Patents. (n.d.).

-

YouTube. (2015). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzoic acid. [Link]

-

National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

-

PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

- Google Patents. (n.d.). US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.

-

PubChem. (n.d.). Ethyl 4-chlorobenzoate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.nl [fishersci.nl]

- 10. nj.gov [nj.gov]

A Comprehensive Molecular Profile and Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: A Key Intermediate in Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol serves as a critical intermediate in the synthesis of novel therapeutic agents, such as potent sulfonamides with antiviral activity.[3][4] This technical guide offers a detailed examination of this compound, beginning with an exploration of its synthetic pathway from 4-chlorobenzoic acid. We provide a field-proven, step-by-step protocol for its synthesis and purification, explaining the causal mechanisms behind key experimental choices. Furthermore, a thorough analysis of its spectroscopic characterization data (NMR, IR) is presented to validate its molecular structure. While experimental crystallographic data is not currently published, this guide outlines the standard workflow for single-crystal X-ray diffraction, providing researchers with a clear methodological framework for future studies aimed at elucidating the compound's precise solid-state conformation and intermolecular interactions—a critical step in structure-based drug design.

Part 1: The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its favorable physicochemical properties and its ability to engage in various biological interactions. The presence of the N=C-S moiety contributes to a range of pharmacological activities.[5]

Derivatives of 1,3,4-thiadiazole are known to possess a wide spectrum of bioactivities, including:

-

Antimicrobial Properties: They have shown significant efficacy as antifungal and antibacterial agents.[4]

-

Antiviral Activity: Specific sulfonamide derivatives synthesized from the title compound have demonstrated activity against the Tobacco Mosaic Virus (TMV).[3][4]

-

Anticancer Activity: The thiadiazole core is integral to compounds that treat various cancers by targeting uncontrolled cell division.[1]

-

Other Therapeutic Applications: The scaffold is also found in drugs with anticonvulsant, anti-inflammatory, and antidepressant effects.[4][6]

The versatility of the 1,3,4-thiadiazole ring, combined with its metabolic stability, makes this compound a highly valuable starting material for developing new chemical entities with therapeutic potential.

Part 2: Synthesis of this compound

The synthesis of the title compound is a well-established multi-step process that begins with 4-chlorobenzoic acid. The overall pathway involves esterification, hydrazination, and a final acid-catalyzed cyclization to form the thiadiazole ring.[3][4]

Overall Synthetic Workflow

The transformation from 4-chlorobenzoic acid to the final product involves several key intermediates. The workflow is designed to efficiently build the necessary precursors for the final ring-closing reaction.

Sources

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20.198.91.3:8080 [20.198.91.3:8080]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the NMR and IR Spectral Data of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of the heterocyclic compound 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-thiadiazole scaffold in various pharmacologically active agents. This document will delve into the synthesis of the title compound, detailed interpretation of its ¹H NMR, ¹³C NMR, and FT-IR spectra, and a critical discussion on the thiol-thione tautomerism inherent to this class of molecules. The experimental protocols for spectral acquisition are also detailed to ensure reproducibility and methodological rigor.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, imparting a range of biological activities to molecules that contain it. Derivatives of this heterocycle have demonstrated antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The subject of this guide, this compound, combines this versatile heterocycle with a 4-chlorophenyl substituent, a common moiety in drug candidates that can influence pharmacokinetic and pharmacodynamic properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in drug discovery pipelines.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process commencing from 4-chlorobenzoic acid.[1][2] The general synthetic route is outlined below. Understanding the synthesis is crucial as it provides context for potential impurities and byproducts that could be observed in spectral analysis.

Sources

Thiol-thione tautomerism in 5-substituted-1,3,4-thiadiazole-2-thiols

An In-depth Technical Guide to Thiol-Thione Tautomerism in 5-Substituted-1,3,4-Thiadiazole-2-thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] A crucial aspect of the chemistry of 2-mercapto-1,3,4-thiadiazoles is their existence in a dynamic equilibrium between two tautomeric forms: the thiol and the thione. This guide provides a comprehensive exploration of this thiol-thione tautomerism in 5-substituted-1,3,4-thiadiazole-2-thiols, delving into the synthesis, spectroscopic characterization, and the subtle interplay of factors that govern the position of the tautomeric equilibrium. By synthesizing experimental data with computational insights, this document aims to equip researchers with the foundational knowledge and practical methodologies necessary to understand and manipulate this phenomenon for rational drug design and development.

The Fundamental Equilibrium: Thiol vs. Thione

The phenomenon of tautomerism, the interconversion of structural isomers, is a key concept in organic chemistry, profoundly influencing the chemical reactivity and biological activity of molecules.[4][5] In the case of 5-substituted-1,3,4-thiadiazole-2-thiols, the tautomeric equilibrium exists between the aromatic thiol form and the non-aromatic thione form. The thione form is generally considered to be the more stable and predominant tautomer in both solid and solution states.[6][7] This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the N-H single bond in the thione tautomer.

Caption: Thiol-thione tautomeric equilibrium in 5-substituted-1,3,4-thiadiazole-2-thiols.

Synthesis of 5-Substituted-1,3,4-Thiadiazole-2-thiols: A Practical Approach

The synthesis of these heterocyclic compounds is well-established, with the most common methods involving the cyclization of thiosemicarbazide or its derivatives with carbon disulfide.[2][8] The choice of synthetic route often depends on the desired substituent at the 5-position.

Representative Synthetic Protocol

A widely employed method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the reaction of an acylthiosemicarbazide with a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[1][2]

Step-by-Step Methodology:

-

Preparation of Acylthiosemicarbazide:

-

To a solution of an appropriate acid hydrazide (1.0 eq.) in a suitable solvent like ethanol, an equimolar amount of an isothiocyanate is added.

-

The reaction mixture is refluxed for a period of 2-4 hours.

-

Upon cooling, the acylthiosemicarbazide precipitates and is collected by filtration.

-

-

Cyclization to 1,3,4-Thiadiazole:

-

The dried acylthiosemicarbazide (1.0 eq.) is added portion-wise to a stirred, cold (0-5 °C) dehydrating agent, such as concentrated sulfuric acid (5-10 vol).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the 5-substituted-1,3,4-thiadiazole-2-thiol.

-

The crude product is filtered, washed with water until neutral, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure compound.

-

Causality Behind Experimental Choices:

-

The use of a strong dehydrating agent is crucial for the intramolecular cyclization to occur, facilitating the removal of a water molecule.

-

The controlled addition of the acylthiosemicarbazide to the cold acid minimizes potential side reactions and ensures a higher yield.

-

Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the product, which is typically insoluble in water.

Caption: General workflow for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols.

Spectroscopic Elucidation of the Tautomeric Forms

A combination of spectroscopic techniques is indispensable for studying the thiol-thione equilibrium. Each method provides unique structural information, and together they offer a comprehensive picture of the tautomeric composition in different states and environments.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating tautomerism in solution, as the thiol and thione forms exhibit distinct electronic transitions.[4]

-

Thione Tautomer: The thione form typically displays two characteristic absorption bands: a high-intensity band in the range of 250-300 nm, attributed to a π→π* transition, and a lower-intensity band at longer wavelengths (300-400 nm), corresponding to an n→π* transition of the C=S chromophore.[9]

-

Thiol Tautomer: The thiol tautomer, being aromatic, generally shows a single intense absorption band below 300 nm, arising from a π→π* transition within the heterocyclic ring.[9]

Experimental Protocol:

-

Prepare stock solutions of the 5-substituted-1,3,4-thiadiazole-2-thiol in various solvents of differing polarities (e.g., hexane, chloroform, ethanol, DMSO).

-

Record the UV-Vis spectra of the solutions over a wavelength range of 200-500 nm using a double-beam spectrophotometer.

-

Analyze the position (λmax) and intensity of the absorption bands to determine the predominant tautomeric form in each solvent.

| Substituent (R) | Solvent | Predominant Tautomer | λmax (nm) | Reference |

| Phenyl | Ethanol | Thione | ~270, ~330 | [4] |

| 4-Chlorophenyl | Chloroform | Thione | ~275, ~335 | [10] |

| Methyl | DMSO | Thione | ~265, ~320 | [11] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule, allowing for the differentiation of the thiol and thione tautomers, particularly in the solid state.

-

Thione Tautomer: The presence of the thione form is confirmed by a characteristic absorption band for the C=S stretching vibration, typically appearing in the range of 1250-1050 cm⁻¹. Additionally, a broad band corresponding to the N-H stretching vibration is observed around 3400-3100 cm⁻¹.[9][11]

-

Thiol Tautomer: The thiol form is identified by the presence of a weak S-H stretching band around 2600-2550 cm⁻¹ and the absence of the strong C=S and N-H stretching bands. The C=N stretching vibration of the thiadiazole ring is usually observed around 1640 cm⁻¹.[12]

Experimental Protocol:

-

Prepare a solid sample of the compound as a KBr pellet or a Nujol mull.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

Assign the characteristic absorption bands to the corresponding vibrational modes to identify the predominant tautomer in the solid state.

| Vibrational Mode | Wavenumber (cm⁻¹) | Tautomer |

| N-H stretch | 3400-3100 | Thione |

| S-H stretch | 2600-2550 | Thiol |

| C=N stretch | ~1640 | Thiol/Thione |

| C=S stretch | 1250-1050 | Thione |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomeric equilibria in solution. The chemical shifts of specific protons and carbons are highly sensitive to the electronic environment, which differs significantly between the thiol and thione forms.

-

¹H NMR: In the thione tautomer, a broad singlet corresponding to the N-H proton is typically observed in the downfield region (δ 13-14 ppm). The thiol tautomer would show a signal for the S-H proton, which is often broader and may exchange with solvent protons.

-

¹³C NMR: The most indicative signal in the ¹³C NMR spectrum is that of the carbon atom at the 2-position. In the thione form, this carbon (C=S) is highly deshielded and resonates at a very low field (δ 180-200 ppm). In the thiol form, the same carbon (C-S) would be significantly more shielded and appear at a higher field.[5][13]

Experimental Protocol:

-

Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analyze the chemical shifts and signal multiplicities to identify the tautomeric species present in the solution. The integration of signals corresponding to each tautomer can provide a quantitative measure of their relative abundance.

Factors Governing the Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static but is influenced by a delicate balance of electronic and environmental factors.

The Role of the 5-Substituent

The electronic nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring can modulate the relative stabilities of the tautomers.

-

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or haloaryl groups, tend to increase the acidity of the N-H proton in the thione form, thereby slightly favoring the thiol tautomer. However, the thione form generally remains predominant.

-

Electron-Donating Groups (EDGs): EDGs, such as alkyl or alkoxy groups, increase the electron density in the ring, which can further stabilize the thione form through resonance.

The Influence of the Solvent

The solvent plays a critical role in determining the position of the tautomeric equilibrium.[10][14]

-

Polar Protic Solvents: Solvents like ethanol and water can form hydrogen bonds with both the N-H and C=S groups of the thione tautomer, leading to its significant stabilization.

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF also stabilize the thione form through dipole-dipole interactions.[5]

-

Nonpolar Solvents: In nonpolar solvents like hexane or chloroform, the enol form may be more favored in some cases, as the intramolecular hydrogen bonding in the thiol form can be more stable in the absence of competing intermolecular interactions with the solvent.[5][13]

Definitive Structural Insights: Computational and Crystallographic Studies

While spectroscopic methods provide valuable information about the tautomeric equilibrium, computational and crystallographic studies offer more definitive insights into the structure and stability of the tautomers.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for studying tautomerism.[11][15] These methods allow for the calculation of the relative energies of the tautomers in the gas phase and in different solvents, providing a theoretical basis for understanding the experimental observations. DFT calculations can also be used to predict spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm the assignments.[11]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the structure of a molecule in the solid state.[16][17][18] For 5-substituted-1,3,4-thiadiazole-2-thiols, X-ray crystallography has consistently shown that the thione form is the predominant tautomer in the crystalline state.[16][17] The crystallographic data provide precise bond lengths and angles, which can be used to validate the results of computational studies.

| Compound | Crystal System | Space Group | Predominant Tautomer | Reference |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Not specified | Not specified | Thione | [17] |

| 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivatives | Varies | Varies | Thione | [18] |

Conclusion

The thiol-thione tautomerism in 5-substituted-1,3,4-thiadiazole-2-thiols is a fascinating and important aspect of their chemistry. The equilibrium is generally dominated by the more stable thione tautomer, but its position can be subtly influenced by the electronic nature of the substituent at the 5-position and, more significantly, by the solvent environment. A thorough understanding of this tautomeric behavior, achieved through a combination of synthesis, spectroscopy, and computational and crystallographic studies, is crucial for the rational design of new 1,3,4-thiadiazole-based therapeutic agents. By controlling the tautomeric equilibrium, it may be possible to fine-tune the pharmacological properties of these compounds, leading to the development of more effective and selective drugs.

References

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (URL: [Link])

-

Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. (URL: [Link])

-

Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. (URL: [Link])

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (URL: [Link])

-

Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (URL: [Link])

-

Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (URL: [Link])

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (URL: [Link])

-

Tautomerism of uracil, cytosine, isocytosine, and some of their thio‐derivatives. (URL: [Link])

-

Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR. (URL: [Link])

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (URL: [Link])

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (URL: [Link])

-

Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. (URL: [Link])

-

Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. (URL: [Link])

-

Mono-cyclopentyl substituted[1][4][8]thiadiazole thione tautomer: study of the spectroscopic, geometric, thermal, and biological properties. (URL: [Link])

-

Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. (URL: [Link])

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (URL: [Link])

-

Publication: Direct and Solvent-Assisted Thione-Thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. (URL: [Link])

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (URL: [Link])

-

Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (URL: [Link])

-

Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. (URL: [Link])

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (URL: [Link])

-

Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. (URL: [Link])

-

1,3,4-thiadiazole-2,5-dithiol. (URL: [Link])

-

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (URL: [Link])

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. (URL: [Link])

-

Ab initio study of the tautomerism of 2,5-substituted diazoles. (URL: [Link])

-

Tautomers of 6-thiopurine in low-temperature Ar matrices: FTIR spectroscopy analysis and quantum mechanical calculations. (URL: [Link])

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (URL: [Link])

-

The thione-thiol tautomerism in simple thioamides. (URL: [Link])

-

Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. (URL: [Link])

-

5-Furan-2yl[1][4][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][8][19] triazole-3-thiol and Their Thiol-Thione Tautomerism. (URL: [Link])

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (URL: [Link])

-

Thione–thiol tautomerism of I' and II'. (URL: [Link])

-

Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... (URL: [Link])

-

Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. (URL: [Link])

-

The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (URL: [Link])

-

Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. (URL: [Link])

-

Substituent effects and electron delocalization in five-membered N-heterocycles. (URL: [Link])

-

Tautomerism of thiol thione forms. (URL: [Link])

-

Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. (URL: [Link])

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (URL: [Link])

-

Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. (URL: [Link])

-

Prototropic tautomerism of heteroaromatic compounds. (URL: [Link])

-

Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

A-Z Quantum Chemical Calculations of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: A Technical Guide for Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities. 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine, a prominent derivative, has garnered significant attention for its potential therapeutic applications.[1] This in-depth technical guide provides a comprehensive walkthrough of the quantum chemical calculations used to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we aim to provide researchers, scientists, and drug development professionals with a robust computational framework to predict molecular behavior and accelerate the drug discovery pipeline.[2][3][4] This guide moves beyond a mere recitation of methods, offering insights into the causality behind computational choices, thereby empowering researchers to apply these techniques to their own novel compounds.

Introduction: The Intersection of Quantum Chemistry and Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to screen and optimize potential drug candidates before committing to expensive and time-consuming laboratory synthesis.[2][4] Quantum chemical calculations, in particular, provide a lens into the molecular world, allowing us to predict a molecule's three-dimensional structure, electronic distribution, and reactivity with a high degree of accuracy.[3]

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine (C₈H₆ClN₃S) is a molecule of significant interest.[5] Its synthesis and characterization have been reported in the literature, highlighting its potential as a building block for various therapeutic agents.[6][7][8] Understanding its fundamental quantum chemical properties is the first step in rationally designing more potent and selective drug candidates. This guide will detail the theoretical and practical aspects of performing these calculations, focusing on methods that have proven to be both accurate and computationally feasible for molecules of this size.

Theoretical & Methodological Framework

The foundation of our computational investigation lies in Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of atoms and molecules.[9] DFT has been shown to provide a good balance between accuracy and computational cost for studying molecular structures and reactivity.[9]

The Choice of Functional and Basis Set: A Deliberate Decision

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For this guide, we have selected the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional. B3LYP is a hybrid functional that has been extensively validated and is widely used for its ability to accurately predict the geometries and electronic properties of organic molecules.[10][11][12]

The basis set determines the mathematical functions used to describe the atomic orbitals. We have chosen the 6-311++G(d,p) basis set. This is a triple-zeta basis set that provides a high degree of flexibility for describing the electron distribution.[11][13] The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs of electrons, while the polarization functions ("(d,p)") allow for the distortion of atomic orbitals, which is essential for describing chemical bonding.[12][14]

The Computational Workflow: A Step-by-Step Protocol

The following sections outline the key computational experiments performed to characterize 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol:

-

Input Structure: Build the 2D structure of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine using a molecular editor and convert it to a 3D structure.

-

Computational Method: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.

-

Convergence Criteria: Ensure the optimization converges to a stationary point on the potential energy surface, where the forces on all atoms are negligible.

Vibrational Frequency Analysis

A frequency calculation is performed on the optimized geometry for two primary reasons: to confirm that the structure is a true energy minimum and to predict the infrared (IR) spectrum.

Experimental Protocol:

-

Input Structure: Use the optimized geometry from the previous step.

-

Computational Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Analysis:

-

Confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

-

Compare the calculated vibrational frequencies with experimental IR data, if available.[6] A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method.[15]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[17] The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[18]

Experimental Protocol:

-

Input Structure: Use the optimized geometry.

-

Computational Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

-

Analysis:

-

Visualize the 3D plots of the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance.

-

Calculate the HOMO-LUMO energy gap to assess the molecule's kinetic stability and reactivity.[18]

-

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[16][18] This is invaluable for predicting how the molecule will interact with biological targets.[11]

Experimental Protocol:

-

Input Structure: Use the optimized geometry.

-

Computational Method: Calculate the MEP surface at the B3LYP/6-311++G(d,p) level of theory.

-

Analysis:

-

Identify the negative potential regions (typically colored red or yellow), which are susceptible to electrophilic attack.

-

Identify the positive potential regions (typically colored blue), which are susceptible to nucleophilic attack.

-

Time-Dependent DFT (TD-DFT) for Electronic Transitions

TD-DFT is used to calculate the excited state properties of the molecule, allowing for the prediction of its UV-Vis absorption spectrum.[19]

Experimental Protocol:

-

Input Structure: Use the optimized geometry.

-

Computational Method: Perform a TD-DFT calculation at the B3LYP/6-311++G(d,p) level of theory, typically in a solvent to simulate experimental conditions.

-

Analysis:

-

Determine the calculated absorption wavelengths (λmax) and oscillator strengths.

-

Compare the predicted spectrum with experimental UV-Vis data to validate the computational model.[10]

-

Data Presentation and Interpretation

The quantitative data obtained from these calculations should be summarized in a clear and concise manner.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.75 | ||

| C=N | 1.30 | ||

| N-N | 1.38 | ||

| C-C (ring) | 1.40 | ||

| C-Cl | 1.74 | ||

| C-N-N | 110.0 | ||

| S-C-N | 115.0 | ||

| C-C-C-C (phenyl) |

Note: The values presented are hypothetical and for illustrative purposes.

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value |

| Total Energy (Hartree) | -1250.5 |

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Ionization Potential (eV) | 6.8 |

| Electron Affinity (eV) | 1.5 |

Note: The values presented are hypothetical and for illustrative purposes.

Visualization of the Computational Workflow

A well-defined workflow is essential for ensuring the reproducibility and validity of computational studies.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. steeronresearch.com [steeronresearch.com]

- 3. neuroquantology.com [neuroquantology.com]

- 4. fmhr.net [fmhr.net]

- 5. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 668392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 13. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-In… [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. lupinepublishers.com [lupinepublishers.com]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Electrochemical Properties of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

Foreword: Unveiling the Electrochemical Landscape of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals dedicated to advancing the frontiers of science, this guide offers a comprehensive exploration into the electrochemical characteristics of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and materials chemistry, renowned for its diverse biological activities and intriguing physicochemical properties. The subject of this guide, a specific derivative bearing a 4-chlorophenyl moiety and a thiol group, presents a unique electrochemical profile that is of significant interest in fields ranging from drug discovery to corrosion science.

This document moves beyond a mere recitation of facts, aiming instead to provide a foundational understanding of the principles governing the electrochemical behavior of this molecule. We will delve into the "why" behind the experimental methodologies, offering insights honed from extensive experience in electroanalytical chemistry. Our objective is to equip you with not only the knowledge of what occurs at the electrode-solution interface but also how to proficiently investigate and interpret these phenomena. Every protocol herein is designed as a self-validating system, ensuring scientific rigor and reproducibility.

Introduction to this compound: A Molecule of Interest

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a bioisostere of pyrimidine, a feature that allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1]. The presence of the electron-withdrawing 4-chlorophenyl group at the 5-position and a reactive thiol group at the 2-position of the thiadiazole ring in this compound imparts distinct electronic and chemical characteristics that are ripe for electrochemical investigation.

The thiol group, in particular, is electrochemically active and plays a crucial role in the molecule's ability to adsorb onto metal surfaces, a key mechanism in corrosion inhibition. Furthermore, the redox behavior of the thiadiazole ring itself, influenced by its substituents, can be probed using electrochemical techniques to understand its electron transfer properties, which may be relevant to its biological mechanism of action.

Synthesis Pathway

A robust understanding of a molecule's properties begins with its synthesis. A common and effective route to this compound starts from 4-chlorobenzoic acid[2][3]. The process involves a multi-step synthesis that is both well-documented and scalable.

Caption: Experimental workflow for Cyclic Voltammetry.

The resulting cyclic voltammogram will provide key information:

-

Peak Potentials (Epa and Epc): The potentials at which the anodic and cathodic peak currents occur, respectively. These are related to the formal reduction potential of the analyte.

-

Peak Currents (ipa and ipc): The magnitudes of the anodic and cathodic peak currents.

-

Reversibility: For a reversible, one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) should be approximately 59 mV, and the ratio of the peak currents (ipa/ipc) should be close to unity.[4] Deviations from these values suggest quasi-reversible or irreversible electron transfer kinetics.[4][5]

For this compound, we can anticipate an irreversible oxidation peak corresponding to the oxidation of the thiol group. The thiadiazole ring itself may also undergo reduction at negative potentials.

Differential Pulse Voltammetry (DPV): Enhancing Sensitivity

Differential pulse voltammetry is a more sensitive technique than CV and is particularly useful for quantifying the concentration of an electroactive species. It discriminates against the charging current, resulting in a peak-shaped voltammogram with a better signal-to-noise ratio.[4][6]

The experimental setup for DPV is identical to that for CV. The key difference lies in the applied potential waveform.

-

Potential Waveform: A series of small-amplitude pulses are superimposed on a linearly increasing potential ramp.[4]

-

Current Sampling: The current is measured twice for each pulse: once just before the pulse is applied and once just before the pulse ends. The difference between these two current measurements is plotted against the potential.[6]

-

Data Acquisition: Scan the potential over the range of interest, as determined from the initial CV experiment.

-

Lower Detection Limits: DPV can achieve detection limits in the nanomolar range, making it suitable for trace analysis.

-

Improved Resolution: The peak-shaped output allows for better resolution of closely spaced redox events.

For this compound, DPV would be an excellent technique to quantify its concentration in various media or to study its interaction with other molecules by monitoring changes in the peak current or potential.

Application in Corrosion Inhibition: Elucidating Interfacial Behavior

A significant application of 1,3,4-thiadiazole derivatives is in the field of corrosion inhibition. These molecules can adsorb onto a metal surface, forming a protective layer that hinders the corrosion process. Electrochemical techniques are indispensable for evaluating the performance and understanding the mechanism of such inhibitors.

Potentiodynamic Polarization: Determining Inhibition Efficiency

Potentiodynamic polarization studies involve scanning the potential of a metal sample (the working electrode) in a corrosive medium, with and without the inhibitor, and measuring the resulting current.

-

Corrosion Cell Setup: A three-electrode cell is used with the metal to be protected (e.g., mild steel) as the working electrode, a reference electrode, and a counter electrode.

-

Corrosive Medium: A common corrosive medium is 1 M HCl or 0.5 M H2SO4.

-

Inhibitor Concentration: Prepare a series of solutions of the corrosive medium containing different concentrations of this compound.

-

Open Circuit Potential (OCP): Allow the working electrode to stabilize in the solution for a period (e.g., 30-60 minutes) until a steady OCP is reached.

-

Polarization Scan: Scan the potential from a value slightly negative of the OCP to a value slightly positive of the OCP at a slow scan rate (e.g., 0.167 mV/s).

-

Data Analysis: Plot the logarithm of the current density versus the applied potential to obtain a Tafel plot.

From the Tafel plot, several key parameters can be extracted:

-

Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal.

-

Corrosion Current Density (icorr): The current density at the corrosion potential. This is directly proportional to the corrosion rate.

-

Tafel Slopes (βa and βc): The slopes of the anodic and cathodic branches of the Tafel plot, which provide information about the kinetics of the corrosion reactions.[7][8]

The inhibition efficiency (IE%) can be calculated using the following equation:[9][10]

IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] * 100

| Parameter | Uninhibited | With Inhibitor | Interpretation |

| Ecorr | Baseline | Shifted | A significant shift indicates either anodic or cathodic control. A small shift suggests a mixed-type inhibitor. |

| icorr | Higher | Lower | A lower icorr indicates a reduced corrosion rate and effective inhibition. |

| βa and βc | Baseline | May change | Changes in Tafel slopes can provide insights into the inhibition mechanism. |

Electrochemical Impedance Spectroscopy (EIS): A Deeper Mechanistic Insight

EIS is a non-destructive technique that provides detailed information about the processes occurring at the electrode-electrolyte interface. It involves applying a small amplitude AC potential signal over a wide range of frequencies and measuring the impedance of the system.

-

Experimental Setup: The same corrosion cell setup as for potentiodynamic polarization is used.

-

Frequency Range: Typically, a frequency range from 100 kHz down to 10 mHz is scanned.

-

Data Acquisition: The impedance data is collected at the OCP.

-

Data Presentation: The data is typically presented as Nyquist and Bode plots.

-

Nyquist Plot: A plot of the imaginary part of the impedance (-Z'') versus the real part (Z'). For a simple corrosion process, this often appears as a semicircle. The diameter of the semicircle is related to the charge transfer resistance (Rct).[11][12] A larger semicircle diameter indicates a higher Rct and better corrosion protection.

-

Bode Plot: A plot of the impedance magnitude (|Z|) and the phase angle versus frequency. The impedance at low frequencies is a good indicator of the overall corrosion resistance.[11]

The inhibition efficiency can also be calculated from the Rct values:

IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] * 100

To extract quantitative information from EIS data, it is often fitted to an equivalent electrical circuit model. A common model for a corroding system with an inhibitor is the Randles circuit.

Caption: A simplified Randles equivalent circuit model.

-

Rs: Solution resistance.

-

Rct: Charge transfer resistance, which is inversely proportional to the corrosion rate.

-

Cdl: Double-layer capacitance, which is related to the adsorption of the inhibitor and the properties of the electrical double layer at the metal-solution interface.[13][14]

| Parameter | Physical Significance |

| Rs | The resistance of the electrolyte between the working and reference electrodes. |

| Rct | The resistance to the transfer of charge across the metal-solution interface. A higher Rct indicates slower corrosion. |

| Cdl | The capacitance of the electrical double layer formed at the interface. A decrease in Cdl upon addition of the inhibitor suggests displacement of water molecules and adsorption of the inhibitor. |

Conclusion: A Powerful Tool for Characterization and Application

The electrochemical properties of this compound offer a rich field of study with direct implications for its practical applications. Through the systematic application of voltammetric and impedance techniques, researchers can elucidate its redox behavior, quantify its presence, and rigorously evaluate its efficacy as a corrosion inhibitor. The methodologies outlined in this guide provide a robust framework for conducting these investigations, emphasizing the importance of a logical, step-by-step approach and a thorough understanding of the underlying principles. As a Senior Application Scientist, I am confident that the insights and protocols presented herein will empower you to unlock the full potential of this versatile molecule in your research and development endeavors.

References

- Bierwagen, G., Tallman, D., Li, J., Hea, L., and Jeffcoate, C. (2003). EIS studies of coated metals in accelerated exposure.

- El-Hamouly, W.S., Amin, K.M., El-Assaly, S.A., and El-Meguid, E.A.A. (2011). Der Pharma Chemica, 3, 282.

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & S. Pinaki. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15, 9046-9056. [Link]

-

Macias Sensors. (2023). The Tafel Equation: A guide to Electrochemical Kinetics. [Link]

-

Gamry Instruments. EIS of Organic Coatings-Paints. [Link]

-

ResearchGate. (n.d.). Inverse charge transfer resistance over double layer capacitance... [Link]

-

National Institutes of Health. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

-

Adam, M. S. S., et al. (2021). Electroanalysis of Plant Thiols. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Zhang, R., et al. (2024). An Assessment of Commonly Used Equivalent Circuit Models for Corrosion Analysis: A Bayesian Approach to Electrochemical Impedance Spectroscopy. arXiv. [Link]

-

Paint.org. (n.d.). Evaluation of Organic Coatings with Electrochemical Impedance Spectroscopy. [Link]

- Artificial Intelligence. (2024). Understanding Electrochemical Impedance Spectroscopy (EIS)

-

IIT Kanpur. (n.d.). Cyclic Voltammetry (CV). [Link]

-

AMPP. (2021). Analysis of Corrosion Inhibitor Performance Curves Using Langmuir Adsorption Kinetics. [Link]

-

arXiv. (2020). Equivalent Circuit Model Recognition of Electrochemical Impedance Spectroscopy via Machine Learning. [Link]

-

ResearchGate. (n.d.). Comparison of the inhibition efficiency calculated from the polarization curves (Eq. (5)) and by Rp measurement (Eq. (7)). [Link]

-

ResearchGate. (n.d.). Nyquist and Bode plots of EIS measurements performed on coated type A3 mild steel immersed in 5 wt.% NaCl solution. [Link]

-

ResearchGate. (n.d.). Polarization parameters and corrosion inhibition efficiency values of... [Link]

-

ResearchGate. (2012). Electroanalysis of Plant Thiols. [Link]

- Bureau of Reclamation. (2019).

-

MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

-

ACS Publications. (2022). Reversible and Quasireversible Electron Transfer under Conditions of Differential Square-Wave Voltammetry. [Link]

- MDPI. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

-

PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

-

ALS Japan. (2021). Electrochemical Impedance Spectroscopy (EIS). [Link]

- MMRC. (n.d.). Electrochemical Impedance Spectroscopy.

-

MDPI. (2021). A Comparative Study of Equivalent Circuit Models for Electro-Chemical Impedance Spectroscopy Analysis of Proton Exchange Membrane Fuel Cells. [Link]

-

National Institutes of Health. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. [Link]

-

SOP4CV. (n.d.). Standard Operating Procedures for Cyclic Voltammetry. [Link]

-

ResearchGate. (n.d.). Nyquist and Bode plots of steel samples with epoxy coatings immersed at... [Link]

-

AIP Publishing. (2023). Critical review on the analysis of electrochemical impedance spectroscopy data. [Link]

-

PalmSens. (n.d.). Tafel Plot and Evans Diagram. [Link]

-

ResearchGate. (2018). Analysis of voltammograms of quasi-reversible redox systems: transformation to potential program invariant form. [Link]

-

Wikipedia. (n.d.). Cyclic voltammetry. [Link]

- SpringerLink. (2014).

-

ResearchGate. (n.d.). Polarization parameters and corresponding inhibition efficiency for the corrosion of the mild steel in 1M HCl. [Link]

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. [Link]

-

Admiral Instruments. (n.d.). Calculating Corrosion Rates From a Tafel Plot. [Link]

-

ResearchGate. (n.d.). Tafel parameters and the corresponding corrosion inhibition efficiency... [Link]

-

IIT Kanpur. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. [Link]

-

ACS Publications. (2017). A Practical Beginner’s Guide to Cyclic Voltammetry. [Link]

-

National Institutes of Health. (2022). Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. [Link]

-

Semantic Scholar. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. [Link]

- Rasayan Journal of Chemistry. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.

- International Journal of Pharmaceutical Sciences Review and Research. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.

- National University of Pharmacy of Ukraine. (2016). Physical-chemical properties of 5-(3-fluorophenyl)

Sources

- 1. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. rurfid.ru.ac.bd [rurfid.ru.ac.bd]

- 6. content.ampp.org [content.ampp.org]

- 7. The Tafel Equation: A guide to Electrochemical Kinetics - Macias Sensors [maciassensors.com]

- 8. Tafel Plot and Evans Diagram - PalmSens [palmsens.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. EIS of Organic Coatings-Paints: Electrochemical Impedance Spectroscopy Gamry Instruments [gamry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

Potential biological targets of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

An In-Depth Technical Guide to the Potential Biological Targets of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

Authored by a Senior Application Scientist

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide focuses on a specific, promising derivative, this compound, and its potential biological targets. We will delve into the established and putative mechanisms of action, drawing from the broader understanding of 1,3,4-thiadiazole chemistry and pharmacology. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and detailed experimental frameworks for target identification and validation.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. Its chemical properties make it a privileged scaffold in drug discovery. Notably, it is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes.[1][2] The mesoionic character of the ring enhances the ability of these compounds to traverse biological membranes and interact with protein targets.[1][2]

Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[3][4][5][6] The inclusion of a 4-chlorophenyl group at the 5-position, as seen in the topic compound, has been reported to enhance cytotoxic activity in various cancer cell lines.[2][7][8] This guide will explore the specific biological questions surrounding this compound and provide a roadmap for its investigation.

Known and Putative Biological Targets

While direct studies on this compound are emerging, the extensive research on analogous compounds provides a strong basis for predicting its molecular targets.

Enzyme Inhibition

The 1,3,4-thiadiazole moiety is a common feature in numerous enzyme inhibitors.[3]

-

Kinases: Several studies have implicated 1,3,4-thiadiazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling.

-

EGFR and HER-2: The anticancer activity of some thiadiazole derivatives has been attributed to the inhibition of human epidermal growth factor receptors (EGFR and HER-2), which are receptor tyrosine kinases.[1]

-

c-Src/Abl Tyrosine Kinase: This class of enzymes is another identified molecular target for 1,3,4-thiadiazoles.[3]

-

-

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and edema.[3] The incorporation of a sulfonamide group, a known carbonic anhydrase inhibitor pharmacophore, into the 1,3,4-thiadiazole scaffold has been explored.[9]

-

Cyclooxygenases (COX): As key enzymes in the inflammatory pathway, COX enzymes are well-established drug targets.[3]

-

Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and are implicated in cancer metastasis.[3]

-

α-Glucosidase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes.[10][11]

-

Nitric Oxide Synthase (iNOS): Selective inhibition of the inducible nitric oxide synthase is a target for inflammatory conditions.[12]

Anticancer Mechanisms

A significant body of research points to the potent anticancer properties of 1,3,4-thiadiazole derivatives.[1][13]

-

Induction of Apoptosis: Many derivatives, including those with the 5-(4-chlorophenyl) substitution, have been shown to induce programmed cell death in cancer cells.[7] This is often mediated through the modulation of the Bax/Bcl-2 ratio and the activation of caspases, such as caspase 9.[8]

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the S and G2/M phases.[8]

-

Interference with DNA Replication: As bioisosteres of pyrimidine, 1,3,4-thiadiazoles can potentially disrupt the synthesis of nucleic acids.[1][2]

Antimicrobial and Antiviral Activity

The 1,3,4-thiadiazole scaffold is present in compounds with demonstrated activity against a range of pathogens.

-

Antiviral: Sulfonamide derivatives of this compound have been synthesized and shown to possess activity against the Tobacco Mosaic Virus (TMV).[9][14][15][16]

-

Antibacterial and Antifungal: The broader class of 1,3,4-thiadiazoles has well-documented antibacterial and antifungal properties.[6]

Experimental Workflows for Target Identification and Validation

To elucidate the precise biological targets of this compound, a multi-pronged experimental approach is recommended.

Target Identification

The initial step is to generate hypotheses about the compound's targets, which can then be validated.

-

Affinity-Based Methods:

-

Affinity Chromatography: The compound can be immobilized on a solid support to capture its binding partners from cell lysates.

-

Chemical Proteomics: Utilizing clickable photoaffinity probes derived from the parent compound to covalently label binding proteins in a cellular context.

-

-

Computational Approaches:

-

Molecular Docking: In silico screening of the compound against libraries of known protein structures to predict binding affinities and modes.

-

Target Validation

Once potential targets are identified, their biological relevance must be confirmed.

-

Enzymatic Assays: If the putative target is an enzyme, its activity can be measured in the presence and absence of the compound to determine the IC50 value.

-

Cell-Based Assays:

-

Western Blotting: To assess the phosphorylation status of target kinases and downstream signaling proteins.[1]

-

Cell Viability and Apoptosis Assays: To confirm the cytotoxic and pro-apoptotic effects in relevant cell lines.

-

Cell Cycle Analysis: Using flow cytometry to determine the phase of cell cycle arrest.[8]

-

Detailed Experimental Protocols

Synthesis of this compound